![molecular formula C37H37F3N4O9 B1146288 (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide CAS No. 153512-23-3](/img/structure/B1146288.png)
(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule, indicative of a structure that could be relevant in the fields of pharmaceuticals or materials science. The design of such molecules often involves intricate synthetic pathways and an in-depth understanding of molecular interactions, physical properties, and potential reactivity.
Synthesis Analysis
The synthesis of complex organic compounds like this often requires multi-step reactions, involving protection-deprotection strategies, selective functionalization, and stereocontrolled synthesis. For instance, the synthesis of similarly complex molecules has been demonstrated through methods such as the Suzuki−Miyaura reaction, which is instrumental in forming carbon-carbon bonds crucial for building complex organic frameworks (Ikemoto et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
One study discusses the synthesis of a PET (Positron Emission Tomography) agent, highlighting the process of creating imaging agents for diseases like Parkinson's. This involves complex organic syntheses similar in complexity to the compound (Wang et al., 2017).
Molecular Imaging Applications
Compounds with elaborate structures are often synthesized for specific applications in molecular imaging. For instance, the synthesis of PET agents for imaging specific enzymes in diseases provides insights into how structurally complex compounds can be designed for targeting biological markers (Wang et al., 2017).
Biological Activity Studies
Complex organic compounds are frequently evaluated for their biological activities, such as antimicrobial, antifungal, or antiprotozoal effects. Studies on compounds like pyrazolopyrimidines derivatives show significant in vitro activities against specific targets, indicating a methodological approach to discovering and evaluating new drugs (Rahmouni et al., 2016).
Chemical Synthesis Techniques
The development of novel synthesis methods for complex organic molecules is a critical area of research. For example, the creation of chiral intermediates for pharmaceuticals demonstrates the intricacies of organic synthesis and the importance of chirality in drug development (Jiang Ru, 2008).
Propiedades
IUPAC Name |
(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37F3N4O9/c1-50-27-13-9-25(10-14-27)36(24-6-4-3-5-7-24,26-11-15-28(51-2)16-12-26)52-22-30-29(45)20-32(53-30)44-21-23(33(47)43-35(44)49)8-17-31(46)41-18-19-42-34(48)37(38,39)40/h3-17,21,29-30,32,45H,18-20,22H2,1-2H3,(H,41,46)(H,42,48)(H,43,47,49)/b17-8+/t29-,30+,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXKOHVXAVFWNQ-CBIMAPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)NCCNC(=O)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCNC(=O)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37F3N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)

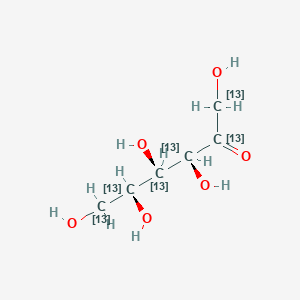
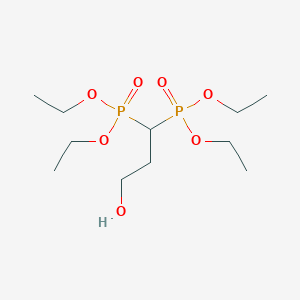
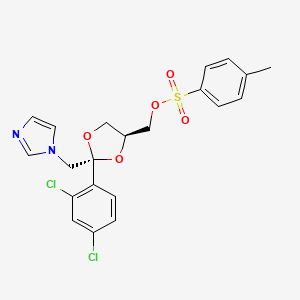
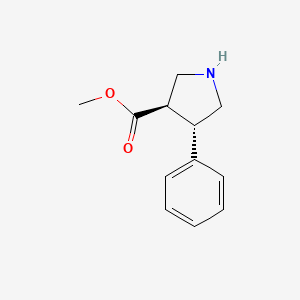
![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)
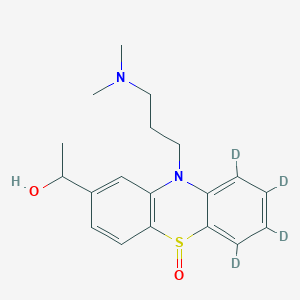
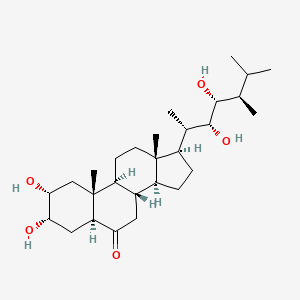
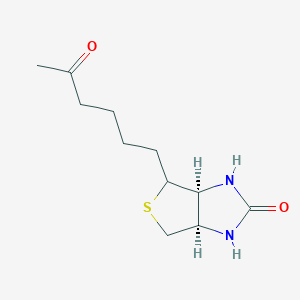
![[1'-13C]uridine](/img/structure/B1146227.png)